molecular formula C12H18ClNO B1377625 3-(3-Phenylpropoxy)azetidine hydrochloride CAS No. 1375472-91-5

3-(3-Phenylpropoxy)azetidine hydrochloride

Cat. No.: B1377625
CAS No.: 1375472-91-5
M. Wt: 227.73 g/mol
InChI Key: VLOLIGIMMLNLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenylpropoxy)azetidine hydrochloride is a chemical compound offered for research and development purposes. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry and drug discovery. Researchers are exploring such structures for their potential biological activity and as key intermediates in organic synthesis. This product is intended for use in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should conduct their own experiments to determine the compound's specific properties, applications, and mechanism of action.

Properties

IUPAC Name

3-(3-phenylpropoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOLIGIMMLNLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375472-91-5
Record name Azetidine, 3-(3-phenylpropoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Azetidine Core in Modern Medicinal Chemistry: A Technical Guide to 3-(3-Phenylpropoxy)azetidine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged structural motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This technical guide provides an in-depth review of 3-(3-Phenylpropoxy)azetidine, a key exemplar of this chemical class. While direct literature on this specific molecule is nascent, this whitepaper synthesizes information from closely related analogs to construct a comprehensive overview of its probable synthesis, biological rationale, and potential therapeutic applications. Particular focus is given to its likely role as a modulator of monoamine transporters, a critical target class for central nervous system (CNS) disorders.

The Strategic Value of the Azetidine Ring in Drug Design

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of properties that make them highly attractive in medicinal chemistry.[2] Their inherent ring strain and conformational rigidity provide a defined three-dimensional structure that can enhance binding affinity to biological targets.[3] The incorporation of an azetidine moiety into a drug candidate has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[4] This has led to the inclusion of the azetidine scaffold in several FDA-approved drugs, such as the antihypertensive agent azelnidipine and the anticancer drug cobimetinib, underscoring its therapeutic relevance.[1]

The 3-substituted azetidine framework, in particular, has garnered significant attention for its potential in developing CNS-active agents. The substituent at the 3-position can be readily modified to fine-tune the pharmacological profile of the molecule, making it a versatile platform for lead optimization.[4]

Synthesis of the 3-(3-Phenylpropoxy)azetidine Scaffold

Proposed Synthetic Pathway

The synthesis would likely commence with a commercially available N-Boc protected 3-oxoazetidine. The key steps would involve the introduction of the 3-phenylpropoxy group via a nucleophilic addition or a related coupling reaction.

Caption: Proposed synthetic pathway for 3-(3-Phenylpropoxy)azetidine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This starting material can be synthesized from epichlorohydrin and tert-butyl carbamate, followed by cyclization.

Step 2: Synthesis of tert-butyl 3-(3-phenylpropoxy)azetidine-1-carboxylate

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The reaction mixture is stirred for a short period to allow for the formation of the alkoxide. Subsequently, 3-phenylpropyl bromide is added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water and the product extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Deprotection to yield 3-(3-Phenylpropoxy)azetidine

The purified tert-butyl 3-(3-phenylpropoxy)azetidine-1-carboxylate is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane. A strong acid, for instance, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature. Upon completion of the deprotection, the solvent and excess acid are removed under reduced pressure to yield the desired 3-(3-phenylpropoxy)azetidine, likely as a salt.

Biological Rationale and Potential Therapeutic Applications

The structural features of 3-(3-phenylpropoxy)azetidine strongly suggest its potential as a modulator of monoamine transporters. The azetidine core acts as a rigid scaffold, while the 3-phenylpropoxy side chain can engage in key interactions with the binding sites of these transporters.

Monoamine Reuptake Inhibition: A Promising Avenue for CNS Disorders

Monoamine reuptake inhibitors are a cornerstone in the treatment of various CNS disorders, most notably depression.[5] These drugs function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentrations of these neurotransmitters.[5]

  • Triple Reuptake Inhibitors (TRIs): Compounds that inhibit all three major monoamine transporters are known as triple reuptake inhibitors (TRIs).[6] This multimodal mechanism is hypothesized to offer a broader spectrum of antidepressant activity and potentially a faster onset of action compared to more selective agents.[6]

The 3-aminoazetidine scaffold has been extensively explored for the development of TRIs.[4] By bioisosteric replacement of the amine with an ether linkage, it is highly probable that 3-(3-phenylpropoxy)azetidine and its derivatives will also exhibit affinity for and inhibitory activity against SERT, NET, and DAT.

Sources

Methodological & Application

Step-by-step preparation of 3-(3-Phenylpropoxy)azetidine from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(3-Phenylpropoxy)azetidine

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(3-Phenylpropoxy)azetidine, a valuable building block in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both clarity for execution and a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention as versatile scaffolds in modern drug discovery.[1] Their unique conformational properties and ability to serve as bioisosteric replacements for other functional groups make them attractive components in the design of novel therapeutic agents. The target molecule, 3-(3-Phenylpropoxy)azetidine, incorporates both the strained azetidine ring and a phenylpropoxy side chain, offering a lipophilic vector and a key ether linkage.

The synthesis strategy detailed herein is a robust and logical three-step sequence, beginning with commercially available or readily synthesized starting materials. The core transformation is a Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.[2] To ensure the regioselectivity of this reaction, a protection-deprotection strategy is employed for the azetidine nitrogen.

Overall Synthetic Workflow

The synthesis proceeds through three distinct stages:

  • Protection: The secondary amine of the starting material, 3-hydroxyazetidine, is protected with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent N-alkylation during the subsequent etherification step.

  • O-Alkylation: The hydroxyl group of N-Boc-3-hydroxyazetidine is alkylated with 3-phenylpropyl bromide via a Williamson ether synthesis to form the key C-O bond.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound, 3-(3-Phenylpropoxy)azetidine.

G cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Deprotection 3-Hydroxyazetidine 3-Hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine 3-Hydroxyazetidine->N-Boc-3-hydroxyazetidine (Boc)₂O, Base N-Boc-3-(3-phenylpropoxy)azetidine N-Boc-3-(3-phenylpropoxy)azetidine N-Boc-3-hydroxyazetidine->N-Boc-3-(3-phenylpropoxy)azetidine 1. NaH 2. 3-Phenylpropyl bromide 3-Phenylpropyl_bromide 3-Phenylpropyl_bromide Final_Product 3-(3-Phenylpropoxy)azetidine N-Boc-3-(3-phenylpropoxy)azetidine->Final_Product Acid (TFA or HCl)

Caption: Overall synthetic workflow for 3-(3-Phenylpropoxy)azetidine.

Starting Materials and Reagents

Successful synthesis begins with high-quality starting materials. Ensure all reagents are of appropriate purity and handled according to their respective safety data sheets (SDS).

ReagentCAS No.M.W.Key PropertiesSupplier Suggestion
3-Hydroxyazetidine Hydrochloride18621-18-6109.55White solid, skin/eye irritant.[3]TCI, Fisher Scientific
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Flammable solid, moisture sensitive.Sigma-Aldrich, TCI
Triethylamine (TEA)121-44-8101.19Flammable, corrosive liquid.Sigma-Aldrich, Fisher
Sodium Hydride (NaH), 60% in oil7646-69-724.00Flammable solid, reacts violently with water.Sigma-Aldrich
3-Phenylpropyl bromide637-59-2199.09Clear liquid, skin/eye irritant.[4]TCI, Sigma-Aldrich
N,N-Dimethylformamide (DMF)68-12-273.09Liquid, reproductive toxin.Fisher Scientific
Trifluoroacetic acid (TFA)76-05-1114.02Corrosive liquid, causes severe burns.Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93Volatile liquid, suspected carcinogen.Fisher Scientific

Detailed Experimental Protocols

PART 1: Synthesis of N-Boc-3-hydroxyazetidine (Intermediate I)

The Boc group is installed to protect the azetidine nitrogen. This prevents its nucleophilic character from interfering with the subsequent O-alkylation.[5][6] The reaction typically starts from the more stable hydrochloride salt of 3-hydroxyazetidine, which is neutralized in situ.

Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyazetidine hydrochloride (1.0 eq).

  • Suspend the salt in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water (approx. 0.2 M concentration).

  • Cool the suspension to 0 °C using an ice bath.

  • Add triethylamine (TEA) (2.2 eq) dropwise to neutralize the hydrochloride and act as a base.

  • In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent.

  • Add the (Boc)₂O solution dropwise to the stirred reaction mixture at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford N-Boc-3-hydroxyazetidine as a white solid or colorless oil.[7]

ParameterValue
Expected Yield90-97%[7]
Purity (Typical)>98%
Analytical DataMatches literature values for ¹H NMR, ¹³C NMR.
PART 2: Synthesis of N-Boc-3-(3-phenylpropoxy)azetidine (Intermediate II)

This step is the core of the synthesis, forming the ether linkage via a Williamson ether synthesis.[2][8] A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the hydroxyl group of Intermediate I, forming a potent nucleophile (alkoxide) that then displaces the bromide from 3-phenylpropyl bromide in an SN2 reaction.[9]

Caption: Mechanism of the Sₙ2 reaction in Williamson ether synthesis.

Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 eq).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.5 M) to the flask and cool to 0 °C.

  • Dissolve N-Boc-3-hydroxyazetidine (Intermediate I, 1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of Intermediate I dropwise to the stirred NaH suspension at 0 °C. Stir for 30-60 minutes at this temperature, allowing for the formation of the sodium alkoxide (hydrogen gas evolution will be observed).

  • Add 3-phenylpropyl bromide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Dilute with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (hexane/ethyl acetate gradient) to yield N-Boc-3-(3-phenylpropoxy)azetidine as a colorless oil.

ParameterValue
Expected Yield75-85%
Purity (Typical)>95%
Analytical DataConfirm structure with ¹H NMR, ¹³C NMR, and Mass Spectrometry.
PART 3: Deprotection to Yield 3-(3-Phenylpropoxy)azetidine (Final Product)

The final step involves the removal of the acid-labile Boc protecting group to unmask the secondary amine. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation.[10][11]

Protocol:

  • Dissolve N-Boc-3-(3-phenylpropoxy)azetidine (Intermediate II, 1.0 eq) in dichloromethane (DCM) (approx. 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (5-10 eq, often used as a 20-50% solution in DCM) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC until Intermediate II is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Caution: CO₂ evolution.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 3-(3-Phenylpropoxy)azetidine, typically as a pale yellow oil. Further purification by distillation or chromatography may be performed if necessary.

ParameterValue
Expected Yield90-99%
Purity (Typical)>95%
Analytical DataFinal structure confirmation via ¹H NMR, ¹³C NMR, HRMS.

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Hydroxyazetidine Hydrochloride: Causes skin and serious eye irritation.[3][12] Avoid inhalation of dust.

  • 3-Phenylpropyl Bromide: Causes skin, eye, and respiratory irritation.[4][13] Handle with care.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme caution.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen.[3] DMF is a reproductive toxin. Avoid inhalation and skin contact.

References

  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (URL: )
  • SAFETY DATA SHEET - 3-Phenylpropyl bromide. (URL: [Link])

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. (URL: )
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. (URL: )
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. ACS Publications. (URL: [Link])

  • 3-Phenylpropyl Bromide - Material Safety Data Sheet. (URL: [Link])

  • 3-Hydroxyazetidine | C3H7NO - PubChem. NIH. (URL: [Link])

  • Synthetic method of 3-hydroxyazetidine hydrochloride - WIPO Patentscope. (URL: [Link])

  • MSDS of 3-Hydroxyazetidine hydrochloride - Capot Chemical. (URL: [Link])

  • azetidine - Organic Syntheses Procedure. (URL: [Link])

  • 3-Phenylpropyl bromide - ChemBK. (URL: [Link])

  • Synthesis of (3-bromopropyl)triphenylphosphonium bromide - PrepChem.com. (URL: [Link])

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (URL: [Link])

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (URL: [Link])

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (URL: [Link])

  • Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (URL: [Link])

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (URL: [Link])

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - LOCKSS: Serve Content. (URL: [Link])

  • A Single-Step Synthesis of Azetidine-3-amines - PubMed. (URL: [Link])

Sources

Application Notes and Protocols: Functionalization Strategies for the Azetidine Nitrogen in 3-(3-Phenylpropoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial building blocks in medicinal chemistry. Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique conformational rigidity and a vector for exiting a molecule's core, which can be highly advantageous for modulating physicochemical properties and exploring structure-activity relationships (SAR).[1] Unlike the more strained and less stable aziridines, azetidines offer a balance of reactivity and handleability, making them attractive scaffolds for drug design.[1] The nitrogen atom of the azetidine ring, in particular, serves as a versatile handle for introducing a wide array of substituents, significantly impacting a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

This guide focuses on the N-functionalization of a specific, synthetically valuable derivative: 3-(3-Phenylpropoxy)azetidine. The presence of the 3-phenylpropoxy substituent introduces a lipophilic vector and potential for interactions with hydrophobic pockets in biological targets. Functionalization of the secondary amine provides an avenue to further elaborate the molecule, attaching pharmacophores, tuning basicity, and modifying solubility and metabolic stability.

This document provides a detailed overview of several key strategies for the functionalization of the nitrogen atom in 3-(3-Phenylpropoxy)azetidine, complete with theoretical justifications, step-by-step protocols, and expected outcomes. The methodologies covered include N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through the Buchwald-Hartwig amination.

Strategic Overview of Azetidine Nitrogen Functionalization

The lone pair of electrons on the azetidine nitrogen is nucleophilic, allowing for a variety of reactions with electrophilic partners.[3] The choice of functionalization strategy depends on the desired final moiety and the overall synthetic scheme. The following sections will detail the most common and robust methods for modifying the nitrogen of 3-(3-Phenylpropoxy)azetidine.

Functionalization_Strategies cluster_core Core Scaffold cluster_reactions Functionalization Pathways cluster_products Product Classes Azetidine 3-(3-Phenylpropoxy)azetidine Acylation N-Acylation Azetidine->Acylation RCOCl, Base Sulfonylation N-Sulfonylation Azetidine->Sulfonylation RSO2Cl, Base Reductive_Amination N-Alkylation (Reductive Amination) Azetidine->Reductive_Amination RCHO/RCOR', Reducing Agent Buchwald_Hartwig N-Arylation (Buchwald-Hartwig) Azetidine->Buchwald_Hartwig Ar-X, Pd Catalyst, Ligand, Base Amide N-Acyl Azetidine (Amide) Acylation->Amide Sulfonamide N-Sulfonyl Azetidine (Sulfonamide) Sulfonylation->Sulfonamide Alkylamine N-Alkyl Azetidine Reductive_Amination->Alkylamine Arylamine N-Aryl Azetidine Buchwald_Hartwig->Arylamine

Caption: Overview of N-Functionalization Pathways.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the secondary amine of the azetidine into a neutral amide. This modification can be used to introduce a variety of functional groups and is often employed to modulate the basicity and hydrogen bonding capacity of the nitrogen. The reaction typically proceeds by treating the azetidine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct.[3]

Protocol 1: N-Acylation with Benzoyl Chloride

Objective: To synthesize 1-benzoyl-3-(3-phenylpropoxy)azetidine.

Materials:

  • 3-(3-Phenylpropoxy)azetidine

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(3-Phenylpropoxy)azetidine (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 equiv).

  • Acylating Agent Addition: Add benzoyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-benzoyl azetidine.

Causality and Insights:

  • The use of a non-nucleophilic base like TEA or DIPEA is crucial to prevent competition with the azetidine for the acylating agent.

  • Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.

  • The aqueous workup with NaHCO₃ removes excess acyl chloride and the hydrochloride salt of the base.

N-Sulfonylation: Synthesis of Sulfonamides

Similar to acylation, N-sulfonylation converts the amine into a sulfonamide, a common functional group in medicinal chemistry known for its ability to act as a hydrogen bond acceptor and its metabolic stability. The reaction involves treating the azetidine with a sulfonyl chloride in the presence of a base.[4][5]

Protocol 2: N-Sulfonylation with p-Toluenesulfonyl Chloride

Objective: To synthesize 1-(p-toluenesulfonyl)-3-(3-phenylpropoxy)azetidine.

Materials:

  • 3-(3-Phenylpropoxy)azetidine

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(3-Phenylpropoxy)azetidine (1.0 equiv) in anhydrous DCM or pyridine (if used as both solvent and base).

  • Base Addition: If using DCM as the solvent, add TEA (1.5 equiv). Cool the mixture to 0 °C.

  • Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature overnight. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), water, and saturated aqueous NaHCO₃ solution.

  • Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash chromatography (hexanes/ethyl acetate) or recrystallization.

Causality and Insights:

  • Pyridine can serve as both the base and the solvent, often accelerating the reaction.

  • The acidic wash is effective for removing amine bases like TEA and pyridine.

  • Sulfonamides are generally stable and crystalline, making purification by recrystallization a viable option.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation.[2][6] It proceeds through the in-situ formation of an iminium ion from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it is less likely to reduce the starting carbonyl compound.[2][6]

Reductive_Amination_Workflow Start Start: Azetidine + Carbonyl Step1 Mix Azetidine and Aldehyde/Ketone in Solvent Start->Step1 Step2 Add NaBH(OAc)3 Step1->Step2 Formation of Iminium Ion Intermediate Step3 Stir at Room Temperature Step2->Step3 Reduction of Iminium Ion Step4 Aqueous Workup Step3->Step4 Quench and Extract Step5 Purification Step4->Step5 End Product: N-Alkyl Azetidine Step5->End

Sources

Topic: Reaction Mechanisms of Ether Formation in Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azetidine rings are privileged four-membered heterocyclic scaffolds that impart valuable conformational rigidity and unique physicochemical properties to bioactive molecules.[1][2] The functionalization of this strained ring system, particularly through the formation of ether linkages, offers a powerful strategy to modulate properties such as solubility, metabolic stability, and lipophilicity, and to create novel ester bioisosteres.[3] However, the inherent ring strain (approx. 25.4 kcal/mol) of azetidines presents unique challenges and opportunities in synthesis.[1] This guide provides an in-depth analysis of the primary reaction mechanisms for forming ethers on azetidine derivatives, offering field-proven insights into experimental design, causality, and practical execution. We will explore classic nucleophilic substitution, modern acid-catalyzed methods, and palladium-catalyzed cross-coupling reactions, complete with detailed protocols and mechanistic diagrams.

The Workhorse: Williamson Ether Synthesis via SN2 Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming C-O bonds. Its application to azetidine chemistry, specifically with 3-hydroxyazetidine precursors, remains a robust and widely used method.[4][5] The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway.

Mechanistic Principle

The core of the reaction involves the deprotonation of a weakly acidic 3-hydroxyazetidine using a strong base to generate a potent azetidin-3-olate nucleophile. This alkoxide then attacks a suitable electrophile, typically a primary alkyl halide or sulfonate, displacing the leaving group in a single, concerted step to form the ether.[6]

Due to the SN2 nature of the reaction, the stereochemistry at the carbon bearing the leaving group is inverted, although this is often not relevant when using simple methyl or primary alkyl halides. The nitrogen of the azetidine ring must be protected (e.g., with a Boc, Cbz, or tosyl group) to prevent it from acting as a competing nucleophile, which would lead to N-alkylation.

Williamson_Ether_Synthesis cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: SN2 Attack Azetidinol N-P-Azetidin-3-ol Alkoxide N-P-Azetidin-3-olate Azetidinol->Alkoxide Base Strong Base (e.g., NaH) Base->Alkoxide H2 H₂ Alkoxide->H2 Alkoxide_sn2 N-P-Azetidin-3-olate AlkylHalide R-X (Alkyl Halide) TransitionState [Transition State] AlkylHalide->TransitionState Product N-P-Azetidin-3-yl Ether TransitionState->Product Halide X⁻ TransitionState->Halide Alkoxide_sn2->TransitionState

Figure 1: Mechanism of Williamson Ether Synthesis on an Azetidine Scaffold.

Experimental Causality & Protocol Validation

Every choice in the protocol is designed to maximize the SN2 pathway and minimize competing side reactions, primarily the E2 elimination.

  • Choice of Base: A strong, non-nucleophilic hydride base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the initial step to completion.[7] Using bases like NaOH or KOH can introduce water, which can compete as a nucleophile.

  • Choice of Electrophile: The reaction is most efficient with methyl and primary alkyl halides (I > Br > Cl). Secondary halides will result in a significant amount of the E2 elimination product, while tertiary halides will almost exclusively yield the alkene.[8][9] This is a critical limitation of the SN2 mechanism.

  • Solvent Selection: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred.[4][9] They effectively solvate the counter-ion (e.g., Na⁺) without solvating and deactivating the alkoxide nucleophile, thus accelerating the SN2 reaction.

Protocol 1: General Procedure for Williamson Ether Synthesis of N-Boc-3-methoxyazetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the slurry to stir at 0 °C for 30 minutes, during which time the solution should become homogeneous as the sodium salt forms.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with EtOAc (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-methoxyazetidine.

ParameterConditionRationale
Base NaHStrong, non-nucleophilic, irreversible deprotonation.
Electrophile Primary Alkyl HalideMinimizes competing E2 elimination.[8]
Solvent Anhydrous DMF/THFPolar aprotic; enhances nucleophilicity.[9]
Temperature 0 °C to RTControls initial exotherm, allows for smooth reaction.
Typical Yield 50-95%Dependent on substrate and electrophile.[4]

Table 1: Key Parameters for Azetidine Williamson Ether Synthesis.

Modern Approach: Brønsted Acid-Catalyzed Etherification

Recent advancements have introduced a powerful alternative that circumvents the need for strong bases and alkyl halides. This method relies on Brønsted acid catalysis to activate tertiary benzylic alcohols on the azetidine ring, proceeding through a stabilized carbocation intermediate.[3]

Mechanistic Principle

This reaction is particularly effective for 3-aryl-3-hydroxyazetidines. The mechanism is initiated by the protonation of the hydroxyl group by a strong Brønsted acid (e.g., triflic acid). This converts the poor -OH leaving group into an excellent H₂O leaving group. Departure of water generates a tertiary carbocation that is resonance-stabilized by the adjacent aryl ring. A primary or secondary alcohol, often used as the solvent, then acts as a nucleophile to trap this carbocation. A final deprotonation step yields the ether product.

Bronsted_Acid_Catalysis cluster_reactants Step 1: Protonation cluster_cation Step 2: Carbocation Formation cluster_attack Step 3: Nucleophilic Attack cluster_deprotonation Step 4: Deprotonation Azetidinol 3-Aryl-Azetidin-3-ol Protonated Protonated Alcohol Azetidinol->Protonated Acid H-A Acid->Protonated Protonated_cation Protonated Alcohol Water H₂O Carbocation Stabilized Carbocation Carbocation_attack Stabilized Carbocation Protonated_cation->Water Protonated_cation->Carbocation Alcohol R-OH ProtonatedEther Protonated Ether Alcohol->ProtonatedEther ProtonatedEther_deprot Protonated Ether Carbocation_attack->ProtonatedEther Product 3-Aryl-3-Alkoxy-Azetidine Acid_regen H-A ProtonatedEther_deprot->Product ProtonatedEther_deprot->Acid_regen

Figure 2: SN1-type Mechanism for Brønsted Acid-Catalyzed Etherification.

Experimental Causality & Protocol Validation
  • Substrate Scope: The key to this reaction's success is the ability to form a stable carbocation. Therefore, it is largely limited to substrates that have a stabilizing group (like aryl) at the C3 position. Unstabilized 3-hydroxyazetidines would likely undergo ring-opening or other decomposition pathways under strongly acidic conditions.

  • Catalyst: A strong Brønsted acid with a non-nucleophilic counter-anion is required. Catalytic amounts of triflic acid (TfOH) or camphorsulfonic acid (CSA) are effective.

  • Advantages: This method avoids harsh basic conditions and the use of reactive alkylating agents. It allows for the direct use of alcohol libraries, making it highly valuable for medicinal chemistry screening.[3]

Protocol 2: Brønsted Acid-Catalyzed Synthesis of N-Cbz-3-ethoxy-3-phenylazetidine

Materials:

  • N-Cbz-3-hydroxy-3-phenylazetidine

  • Ethanol (EtOH), anhydrous

  • Triflic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add N-Cbz-3-hydroxy-3-phenylazetidine (1.0 eq) and dissolve it in a minimal amount of anhydrous DCM.

  • Alcohol Addition: Add anhydrous ethanol (10-20 eq), which acts as both reactant and co-solvent.

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (0.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-6 hours, monitoring by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to afford the target ether.

ParameterConditionRationale
Substrate 3-Aryl-3-hydroxyazetidineAryl group is essential to stabilize the carbocation intermediate.
Catalyst TfOH, CSA (5-10 mol%)Strong acid to facilitate leaving group departure.
Nucleophile Primary or Secondary AlcoholUsed in excess; acts as both reactant and solvent.
Temperature 0 °C to RTMild conditions prevent decomposition of the strained ring.
Key Advantage Base-freeAvoids strong bases and reactive alkyl halides.[3]

Table 2: Key Parameters for Brønsted Acid-Catalyzed Etherification.

Advanced Method: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

For the synthesis of aryl ethers, which are inaccessible via the Williamson synthesis due to the inertness of aryl halides to SN2 attack, the Buchwald-Hartwig C-O coupling is the premier method.[10][11] This reaction creates a bond between an sp²-hybridized carbon of an aryl halide and the oxygen of an alcohol.

Mechanistic Principle

The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[12]

  • Oxidative Addition: A Pd(0) complex, supported by a specialized phosphine ligand, inserts into the aryl-halide bond to form a Pd(II) species.

  • Ligand Exchange/Deprotonation: A base deprotonates the 3-hydroxyazetidine to form the alkoxide, which then displaces the halide on the palladium center.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the alkoxy group are eliminated from the palladium center, forming the C-O bond of the product and regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition label_Prod Ar-OR LigEx Ar-Pd(II)(OR)L₂ OxAdd->LigEx Ligand Exchange LigEx->Pd0 Reductive Elimination RedEl Product Ar-OR BaseH Base-H⁺ + X⁻ LigEx->BaseH label_Prod_real Ar-O-Azetidine LigEx->label_Prod_real ArX Ar-X ArX->OxAdd ROH Azetidinol (ROH) + Base ROH->OxAdd label_ArX Ar-X label_ROH ROH Base

Figure 3: Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

Experimental Causality & Protocol Validation
  • Catalyst System: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are required to facilitate the crucial, and often rate-limiting, reductive elimination step.[13]

  • Base: A moderately strong but non-nucleophilic base is needed to deprotonate the alcohol without interfering with the catalyst. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.

  • Solvent: Anhydrous, non-coordinating, high-boiling solvents like toluene or dioxane are used to allow the reaction to be heated, which is often necessary.

Protocol 3: General Procedure for Buchwald-Hartwig Arylation of N-Boc-3-hydroxyazetidine

Materials:

  • N-Boc-3-hydroxyazetidine

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), N-Boc-3-hydroxyazetidine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a dry reaction vessel.

  • Solvation: Add anhydrous toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(0) precursor + LigandLigand is crucial for reductive elimination.[12]
Ligand Bulky, electron-rich phosphineAccelerates the rate-limiting step.
Base Cs₂CO₃, K₃PO₄Deprotonates alcohol without catalyst inhibition.
Solvent Toluene, DioxaneHigh-boiling and non-coordinating.
Atmosphere Inert (N₂ or Ar)Protects the Pd(0) catalyst from oxidation.

Table 3: Key Parameters for Buchwald-Hartwig C-O Coupling.

Summary and Outlook

The formation of ethers in azetidine derivatives is a critical transformation for tuning molecular properties in drug discovery. The choice of method depends heavily on the desired product and the nature of the available starting materials.

MethodMechanismKey SubstratesAdvantagesLimitations
Williamson Synthesis SN2Azetidinol + Primary Alkyl HalideReliable, high-yielding, simple reagents.Requires strong base; limited to unhindered electrophiles.[9]
Brønsted Acid Catalysis SN1-like3-Aryl-3-hydroxyazetidine + AlcoholBase-free, mild, uses alcohol libraries directly.[3]Requires substrates that form stabilized carbocations.
Buchwald-Hartwig Pd-CatalysisAzetidinol + Aryl HalideForms aryl ethers, broad scope.[11]Expensive catalyst/ligand, requires inert conditions.

Future research will likely focus on developing even milder and more sustainable methods, potentially leveraging photoredox or electrocatalysis to achieve these transformations under more benign conditions. The continued exploration of azetidine chemistry will undoubtedly unlock new potential in the design of next-generation therapeutics.

References

  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50135-50165. [Link]

  • Gutiérrez-Bonet, À., & Baran, P. S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Accounts of Chemical Research, 54(9), 2216–2230. [Link]

  • Kaur, N., & Kishore, D. (2014). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Current Organic Synthesis, 11(1), 47-66. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3624–3639. [Link]

  • Carreira, E. M., et al. (2016). Synthesis of Oxetane/Azetidine Containing Spirocycles via the 1,3-Dipolar Cycloaddition Reaction. Organic Letters, 18(15), 3742–3745. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-259. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553-5559. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • LibreTexts Chemistry. (2023). 18.2: Preparing Ethers. [Link]

Sources

Application Note: Scalable Synthesis of 3-(3-Phenylpropoxy)azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(3-Phenylpropoxy)azetidine HCl , a high-value pharmacophore often utilized in GPCR ligands and kinase inhibitors. While traditional laboratory methods rely on hazardous sodium hydride (NaH) dispersions in dimethylformamide (DMF), this guide presents a Phase Transfer Catalysis (PTC) approach.

Key Advantages of this Protocol:

  • Safety: Eliminates the use of pyrophoric NaH and limits the risk of thermal runaway associated with azetidine ring opening.

  • Scalability: Utilizes toluene and aqueous NaOH, avoiding the difficult workup of high-boiling solvents like DMF.

  • Purification: Designed to avoid column chromatography by leveraging the crystallization properties of the hydrochloride salt.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the ether linkage and the amine protecting group. The high ring strain of the azetidine moiety (~26 kcal/mol) dictates that the ring system must remain protected until the final salt formation to prevent polymerization or hydrolytic ring opening.

Retrosynthesis Target Target: 3-(3-Phenylpropoxy)azetidine HCl Intermediate Intermediate: N-Boc-3-(3-phenylpropoxy)azetidine Target->Intermediate Deprotection (HCl/IPA) SM1 SM 1: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Intermediate->SM1 O-Alkylation (PTC) SM2 SM 2: 1-Bromo-3-phenylpropane Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly via O-alkylation followed by acidic deprotection.

Route Selection: The Case for Phase Transfer Catalysis

Traditional Method (The Problem)

Literature precedents for O-alkylation of 3-hydroxyazetidines often cite NaH / DMF / 0°C.

  • Scale-up Risk: NaH generates hydrogen gas, creating an explosion hazard. DMF decomposition at scale can lead to thermal runaways.

  • Process Flaw: Aqueous workup of DMF is inefficient, leading to yield loss and residual solvent contamination.

Optimized Method (The Solution)

We utilize Solid-Liquid Phase Transfer Catalysis (SL-PTC) or Liquid-Liquid PTC .

  • System: Toluene (organic phase) / 50% NaOH (aqueous phase) / TBAB (Catalyst).[1][2]

  • Mechanism: The tetrabutylammonium cation transports the phenoxide/alkoxide anion into the organic phase, reacting rapidly with the alkyl bromide.

  • Benefit: Water is excluded from the active site, preventing hydrolysis of the electrophile, while the high concentration of NaOH drives the equilibrium.

Detailed Experimental Protocols

Stage 1: O-Alkylation via Phase Transfer Catalysis

Objective: Synthesize tert-butyl 3-(3-phenylpropoxy)azetidine-1-carboxylate.

Reagents:

Reagent Equiv. Role
N-Boc-3-hydroxyazetidine 1.0 Limiting Reagent
1-Bromo-3-phenylpropane 1.2 Electrophile
Tetrabutylammonium Bromide (TBAB) 0.05 Phase Transfer Catalyst
Toluene 10 Vol Solvent (Process Green)

| NaOH (50% aq) | 5.0 | Base |

Protocol:

  • Setup: To a jacketed reactor equipped with an overhead stirrer and reflux condenser, charge N-Boc-3-hydroxyazetidine (1.0 equiv) and Toluene (10 volumes relative to SM mass).

  • Catalyst Addition: Add TBAB (0.05 equiv). Agitate at 300 RPM until dissolved.

  • Base Addition: Add 50% NaOH solution (5.0 equiv) in a single portion. Note: The mixture will form a biphasic system.

  • Electrophile Addition: Add 1-Bromo-3-phenylpropane (1.2 equiv) dropwise over 30 minutes, maintaining internal temperature < 30°C.

  • Reaction: Heat the mixture to 50°C and stir vigorously (high shear is critical for PTC). Monitor by HPLC/TLC (Hexane:EtOAc 4:1).

    • Target: >98% conversion of alcohol. Typical time: 4–6 hours.

  • Workup:

    • Cool to 20°C.

    • Add Water (5 volumes) to dissolve inorganic salts. Stop stirring and allow phases to separate (15 min).

    • Drain the lower aqueous layer (waste).

    • Wash the organic layer with 10% NaCl solution (3 volumes).

    • Crucial Step: The product is in the Toluene layer.[3] Dry over MgSO₄ or perform an azeotropic distillation to remove residual water (Water content must be <0.1% for the next step).

Yield Expectation: 88–94% (Oil).

Stage 2: Deprotection & Salt Crystallization

Objective: Cleave the Boc group and isolate the HCl salt.

Reagents:

Reagent Equiv. Role
Stage 1 Intermediate 1.0 Substrate
HCl in Isopropanol (5-6N) 3.0 Acid Source

| Isopropyl Acetate (IPAc) | 5 Vol | Anti-solvent |

Protocol:

  • Solvent Swap (Optional but Recommended): If the Stage 1 toluene solution is used directly, ensure it is dry. Ideally, concentrate the toluene solution to an oil and reconstitute in Isopropanol (IPA) (3 volumes).

  • Acidification: Cool the solution to 0–5°C. Add HCl/IPA (3.0 equiv) dropwise.

    • Caution: Gas evolution (Isobutylene) and exotherm.[4] Do not exceed 20°C.

  • Reaction: Allow to warm to 20–25°C. Stir for 3 hours.

    • Monitoring: TLC should show disappearance of the non-polar Boc-protected spot.

  • Crystallization:

    • The product may spontaneously crystallize. If not, add Isopropyl Acetate (IPAc) (5 volumes) dropwise as an anti-solvent.

    • Cool the slurry to 0°C and age for 2 hours.

  • Isolation: Filter the white solid under nitrogen (azetidines can be hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 85–90% (White Crystalline Solid).

Process Mechanism & Workflow

The following diagram illustrates the Phase Transfer Catalysis cycle used in Stage 1, highlighting the role of the quaternary ammonium salt in shuttling the active species.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) Q_OR [Q+ -OR] Product R-O-R' (Ether Product) Q_OR->Product Reacts with R'-Br R_Br R'-Br (Alkyl Halide) R_Br->Product Q_Br [Q+ Br-] Product->Q_Br Release Q+Br- Transfer Ion Exchange Q_Br->Transfer Recycle Transfer->Q_OR Extraction by Q+ OH_minus OH- OH_minus->Transfer ROH R-OH (Substrate) ROH->Transfer Deprotonation Water H2O

Figure 2: Interfacial mechanism of the Phase Transfer Catalyzed alkylation.

Safety & Stability (Critical)

Azetidine Ring Strain

The azetidine ring possesses significant strain energy.[5]

  • Hazard: Acidic hydrolysis in the presence of water can lead to ring opening to form the linear 3-amino-1-propanol derivative.

  • Control: Ensure the deprotection step (Stage 2) is strictly anhydrous. Do not reflux in aqueous HCl.

Exotherm Management
  • Alkylation: The reaction of NaOH with the alcohol is exothermic. Add reagents slowly.

  • Deprotection: The cleavage of the Boc group releases isobutylene gas.[4] Ensure adequate venting to prevent pressure buildup in the reactor.

Quality Control Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identity 1H NMR (D2O)Conforms to structure; Azetidine protons @ ~4.0-4.5 ppm
Purity HPLC (C18)> 98.0% Area
Residual Solvent GC-HSToluene < 890 ppm; IPA < 5000 ppm
Water Content Karl Fischer< 1.0% w/w (Hygroscopic)

References

  • Phase Transfer Catalysis Scale-up

    • Halpern, M. "Scale-up of Phase Transfer Catalyzed Reactions." Industrial Phase-Transfer Catalysis, PTC Organics.

  • Azetidine Stability & Ring Opening

    • Wiles, J. A., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters.

  • N-Boc Deprotection Methodology

    • Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry. (General reference for Boc chemistry).
    • See also: "Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas."[6][7] Organic & Biomolecular Chemistry, 2015.

  • General Process Chemistry of Ethers

    • Dugger, R. W., et al. (2005). "Survey of GMP Bulk Reactions Run in a Research Facility." Organic Process Research & Development.

(Note: While specific patents for this exact ether are proprietary, the methodology is adapted from standard azetidine process literature cited above.)

Sources

Troubleshooting & Optimization

Technical Support Center: Azetidine Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Azetidine HCl Salts

Executive Summary: The Azetidine Challenge

Crystallizing azetidine hydrochloride salts presents a unique duality of failure modes. You are fighting two opposing forces: thermodynamic instability (due to the high ring strain of ~25 kcal/mol) and kinetic inhibition (the tendency to form oils/glasses).

Unlike stable six-membered rings (piperidines), azetidines are prone to acid-catalyzed ring-opening and polymerization if thermal or acidic stress is excessive [1, 2]. Furthermore, the hydrochloride salts of small secondary amines are notoriously hygroscopic, often deliquescing into "goo" within minutes of exposure to ambient humidity [3].

This guide provides field-proven protocols to stabilize your process, prevent oiling out, and ensure handleable solids.

Module 1: The "Oiling Out" Phenomenon

Symptom: “I cooled my reaction, but instead of crystals, a separate liquid phase (oil) formed at the bottom. It eventually turned into a hard glass.”

Root Cause Analysis

This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the melting point of the solvated salt is depressed below the crystallization temperature, often driven by:

  • Impurities: Residual reactants lower the melting point.

  • Solvent Polarity Mismatch: The salt is too soluble in the "good" solvent or the "antisolvent" is added too fast, causing rapid supersaturation.

  • Ring-Opened Byproducts: If the oil is dark/brown, acid-catalyzed polymerization has likely occurred [4].

Troubleshooting Protocol: The "Cloud Point" Rescue

Do not freeze the oil; it will only form a glass. Follow this thermodynamic reset.

StepActionTechnical Rationale
1 Re-dissolve Heat the mixture to boiling. If the oil persists, add Methanol (MeOH) dropwise until homogenous. Note: MeOH is a "solubilizer" that breaks LLPS.
2 Solvent Swap If you used Diethyl Ether/Hexanes (common culprits for oiling), switch to IPA/Isopropyl Acetate or Ethanol/EtOAc .
3 Seed at Cloud Point Cool slowly.[2][3][4] The moment a faint haze appears (the metastable zone), add seed crystals. Do not add antisolvent yet.
4 Isothermal Aging Hold temperature constant for 1–2 hours. Allow the seeds to "heal" the oil droplets into a lattice.
5 Slow Cooling Cool at a rate of 5°C/hour. Rapid cooling forces the system back into LLPS.
Visual Workflow: Rescuing an Oiled-Out Batch

OilingOutRescue start START: Oiled-Out Batch check_color Check Color of Oil start->check_color dark_oil Dark Brown/Black? check_color->dark_oil purity_check Check Purity (NMR) dark_oil->purity_check Yes (Polymerization Risk) re_dissolve Re-dissolve (Heat + MeOH) dark_oil->re_dissolve No (Colorless/Pale) purity_check->re_dissolve >90% Pure fail Discard/Chromatography purity_check->fail <85% Pure solvent_choice Select Solvent System re_dissolve->solvent_choice system_A Avoid: Ether/Hexane (Causes LLPS) solvent_choice->system_A system_B Preferred: IPA/EtOAc or EtOH/MTBE solvent_choice->system_B seeding Seed at Cloud Point system_B->seeding aging Isothermal Aging (1-2h) seeding->aging cooling Slow Cool (5°C/hr) aging->cooling success Crystalline Solid cooling->success

Figure 1: Decision matrix for treating liquid-liquid phase separation (oiling out) in azetidine salts.

Module 2: Hygroscopicity & Handling

Symptom: “I filtered the white solid, but by the time I got it to the balance, it was a wet paste.”

The Mechanism

Azetidine HCl has a high Critical Relative Humidity (CRH) . The small, charged ammonium headgroup interacts strongly with atmospheric water vapor. Once the crystal surface adsorbs enough water to form a saturated solution, the crystal lattice collapses (deliquescence) [5].

Handling Protocol
  • Filtration: Must be performed under an inert atmosphere (Nitrogen/Argon) or using a Schlenk frit . Do not use open vacuum filtration on a humid day.

  • Washing: Wash with anhydrous ether or heptane. Avoid cold alcohols as washes; they condense atmospheric water immediately.

  • Drying: Dry in a vacuum oven at 40°C with P₂O₅ (phosphorus pentoxide) as a desiccant.

  • Storage: Store in a desiccator or heat-sealed foil bags.

Module 3: Chemical Stability (Ring Opening)

Symptom: “My yield is low, and the NMR shows complex aliphatic chains.”

The Danger Zone

Azetidines are kinetically stable but thermodynamically strained. In the presence of strong nucleophiles (like Cl⁻ in high concentration) and heat , the ring opens via nucleophilic attack [2, 6].

Reaction: Azetidine-HCl + Heat/Acid → Ring Opening (3-chloropropylamine derivatives)

Prevention Strategy
  • Temperature Limit: Never heat acidic azetidine solutions above 60°C .

  • Acid Source: Use HCl in Dioxane or TMSCl/MeOH (generates HCl in situ) rather than aqueous HCl. Water acts as a nucleophile at high temperatures.

  • Order of Addition: Add the Acid to the Amine at 0°C. Never add the amine to hot acid.

FAQ: Senior Scientist Insights

Q1: Can I use Diethyl Ether as an antisolvent?

A: Proceed with caution. While ether is a classic antisolvent, it often causes rapid precipitation of amorphous solids or oils because it mixes poorly with polar solvents like MeOH. Methyl tert-butyl ether (MTBE) is a superior alternative; it has higher boiling point and better miscibility characteristics, allowing for smoother crystal growth.

Q2: My salt is crystalline but "sticky." How do I fix this?

A: Stickiness usually indicates residual solvent entrapment or surface amorphous content.

  • Fix: Perform a "slurry digestion." Suspend the solid in warm (40°C) Ethyl Acetate (a poor solvent for the salt) and stir for 4 hours. This anneals the crystal surface and extracts trapped solvent.

Q3: Is the HCl salt the only option?

A: If the HCl salt remains hygroscopic or unstable, consider Oxalate or Fumarate salts. These counterions are larger, forming a more robust crystal lattice that shields the charged center from moisture. However, for pharmaceutical use, ensure the counterion is pharmaceutically acceptable (GRAS).

Module 4: Optimal Synthesis Workflow

To ensure reproducibility, follow this synthesis logic which minimizes thermal stress and maximizes crystallinity.

AzetidineSynthesis cluster_0 Step 1: Free Base Prep cluster_1 Step 2: Salt Formation cluster_2 Step 3: Crystallization Amine Azetidine (Free Base) in EtOAc or DCM Dry Dry over Na2SO4 (Crucial: Remove Water) Amine->Dry Cool Cool to 0°C Dry->Cool Acid Add HCl (4M in Dioxane) Dropwise Cool->Acid Precip White Precipitate Forms Acid->Precip Heat Gently Heat to 50°C (If amorphous) Precip->Heat If oily/sticky Add_Anti Add IPA or MTBE (Antisolvent) Heat->Add_Anti Add_Anti->Precip

Figure 2: Optimized workflow for generating high-purity azetidine hydrochloride salts.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Doda, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[5] ACS Medicinal Chemistry Letters.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[6][7] Wiley-VCH. (Standard text on hygroscopicity and salt selection).

  • BenchChem Technical Support. (2025). Refining Crystallization Methods for Azetidine Derivatives.

  • Newman, A. (2012). Reagents & Solvents: Solvents for Recrystallization.[2][3][8] Department of Chemistry, University of Rochester.

  • Vishu Mehra, et al. (2017).[9] Recent advances in synthetic facets of immensely reactive azetidines.[9][10] RSC Advances.

Sources

Technical Support Center: Solvent Optimization for 3-(3-Phenylpropoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(3-Phenylpropoxy)azetidine . It is structured to address the specific physicochemical challenges of this amphiphilic molecule, balancing the basicity and strain of the azetidine ring with the lipophilicity of the phenylpropoxy tail.

Status: Operational | Topic: Solubility & Stability Optimization Audience: Medicinal Chemists, Process Chemists Scope: Solubility Profiling, Recrystallization, Stability, and Troubleshooting

Introduction: The Physicochemical Paradox

3-(3-Phenylpropoxy)azetidine presents a classic "push-pull" solubility challenge. The molecule consists of two distinct domains:

  • The Polar Head (Azetidine): A strained, basic secondary amine (

    
    ). It is highly polar and prone to hydrogen bonding.
    
  • The Lipophilic Tail (Phenylpropoxy): A hydrophobic chain that resists dissolution in pure water but drives solubility in organic media.

Critical Warning: The azetidine ring is structurally strained (


). Improper solvent selection (e.g., nucleophilic solvents under acidic conditions) can trigger irreversible ring-opening degradation [1].

Module 1: Solvent Selection Logic (Free Base vs. Salt)

Your first step is identifying the form of your material.[1] The solubility profile inverts completely depending on protonation state.

Quick Reference Table: Solubility Matrix
Solvent ClassRepresentative SolventsFree Base SolubilitySalt (HCl/TFA) SolubilityTechnical Note
Chlorinated DCM, ChloroformExcellent Moderate⚠️ Avoid for storage. Risk of N-alkylation (quaternization) over time [2].
Alcohols Methanol, Ethanol, IPAGoodExcellent Best for salt formation. Avoid acidic MeOH at high temps (ring opening risk).
Ethers THF, MTBE, Et₂OGoodPoorMTBE is the ideal anti-solvent for crystallizing salts.
Hydrocarbons Hexane, HeptaneModerate/LowInsoluble Use as anti-solvent to force precipitation.[2]
Polar Aprotic DMSO, DMF, MeCNExcellentGoodHigh boiling points make removal difficult; use only if necessary.
Water WaterLow/EmulsionExcellent The lipophilic tail limits water solubility of the free base.

Module 2: Decision Framework (Visual Workflow)

Use the following logic flow to determine the optimal solvent system for your specific objective (Reaction, Work-up, or Crystallization).

SolventLogic Start START: Define Objective FormCheck Current Form? Start->FormCheck FreeBase Free Base (Oil/Low Melt Solid) FormCheck->FreeBase Neutral pH Salt Salt Form (HCl, Oxalate) FormCheck->Salt Acidic pH Purification Objective: Purification FreeBase->Purification Chromatography Flash Column: DCM/MeOH/NH3 or Hexane/EtOAc Purification->Chromatography Stability ⚠️ Stability Check: Avoid Acidic MeOH Avoid Long-term DCM Chromatography->Stability Recryst Objective: Recrystallization Salt->Recryst SolventSystem Binary System: Solvent: IPA or EtOH Anti-Solvent: MTBE or Heptane Recryst->SolventSystem SolventSystem->Stability

Figure 1: Solvent selection decision tree based on the protonation state of the azetidine derivative.

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS). The lipophilic phenylpropoxy tail lowers the melting point of the solvated salt, causing it to separate as a supersaturated oil before it can nucleate into a crystal.

Protocol: The "Cloud Point" Recovery

  • Redissolve: Heat the oily mixture until it becomes a clear, single phase (add slightly more polar solvent, e.g., IPA, if needed).

  • Seeding: Cool the solution slowly to room temperature. Once at RT, add a seed crystal (if available) or scratch the glass.

  • Anti-Solvent Drip: Add the anti-solvent (e.g., MTBE) dropwise extremely slowly. Stop immediately when a faint turbidity persists.

  • Wait: Do not cool to 0°C yet. Let the turbidity resolve into crystals at room temperature. Rapid cooling locks the oil state.

Issue 2: "I see degradation peaks in my LC-MS after storage."

Diagnosis: Azetidines are reactive.

  • Scenario A (DCM/Chloroform): If stored in chlorinated solvents, the secondary amine reacts with the solvent to form a quaternary ammonium salt (

    
    -alkylation).
    
  • Scenario B (Acidic Alcohols): If heated in acidic methanol/ethanol, the ring opens to form the linear ether-amine (e.g., N-(3-methoxypropyl)...).

Corrective Action:

  • Store the Free Base neat (no solvent) at -20°C under Argon.

  • Store the Salt as a dry solid.

  • Never leave the free base in DCM overnight.

Module 4: Advanced Optimization (Hansen Parameters)

For difficult solubility issues, we apply Hansen Solubility Parameters (HSP) . While experimental values for this specific derivative are not standard, we can estimate the "Interaction Radius" based on its functional groups [3].

Target HSP Sphere for 3-(3-Phenylpropoxy)azetidine:

  • Dispersion (

    
    ):  High (due to Phenyl/Propyl groups).
    
  • Polarity (

    
    ):  Moderate (Ether/Amine).
    
  • Hydrogen Bonding (

    
    ):  High (Amine).
    

Recommended Solvent Blends: To match these parameters for recrystallization, use a "Bridge Solvent" approach:

  • Primary Solvent: Isopropyl Alcohol (IPA) . It balances the non-polar tail (via the isopropyl group) and the polar head (via the hydroxyl group).

  • Anti-Solvent: Heptane .[2] It interacts exclusively with the phenylpropoxy tail, forcing the polar azetidine salt to aggregate and crystallize.

Module 5: Standard Operating Procedure (Recrystallization)

Objective: Purify 3-(3-Phenylpropoxy)azetidine Hydrochloride.

  • Dissolution: Place crude solid in a flask. Add IPA (5 mL per gram). Heat to 60°C. If not dissolved, add Methanol dropwise until clear.

  • Filtration: Filter hot (if particulates are present) through a sintered glass funnel.

  • Nucleation: Allow the solution to cool to 40°C.

  • Precipitation: Add MTBE or Heptane dropwise until the solution turns slightly cloudy.

  • Crystallization: Stop stirring. Allow to cool to Room Temperature (20°C) over 2 hours. Then move to 4°C fridge.

  • Isolation: Filter the white crystals. Wash with cold MTBE/Heptane (1:1). Dry under vacuum at 40°C (do not exceed 50°C to prevent thermal ring stress).

References
  • National Center for Biotechnology Information (NCBI). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC8505243. Available at: [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters: Basics and Applications. Steven Abbott Practical Science. Available at: [Link]

  • PubChem. (n.d.). This compound.[3] CID 73994870.[3] Available at: [Link]

Sources

Technical Support Center: Purification of 3-(3-Phenylpropoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies

Triage: Diagnostic Assessment

Before proceeding with a specific protocol, please evaluate your crude mixture against the following criteria. The azetidine ring is structurally strained (~25 kcal/mol), making it chemically distinct from pyrrolidines or piperidines. Missteps here often lead to ring-opening polymerization or hydrolysis.

Observation Probable Cause Recommended Module
Low Yield / Polymer Formation Acidic hydrolysis during workup or silica gel interaction.Module 1 & 2
"Streaking" on TLC/Column Strong interaction between basic azetidine nitrogen and acidic silanols.Module 2
Persistent Alkyl Halide Impurity Incomplete alkylation or difficult separation of lipophilic precursors.Module 3
Oily/Gummy Product Trace solvents or inability to form a stable lattice.Module 4

Module 1: The "Cold-Buffer" Partition Strategy

Objective: Remove neutral lipophilic impurities (e.g., unreacted 3-phenylpropyl bromide/tosylate) without triggering azetidine ring opening.

The Challenge: Standard amine purification involves an acid-base extraction (Acidify


 Wash Organics 

Basify

Extract Product). However, 3-substituted azetidines are prone to acid-catalyzed ring opening (hydrolysis) to form acyclic amino alcohols, especially with strong mineral acids like HCl.

The Solution: Use a Temperature-Controlled Citrate Buffer System . Citric acid (


) is strong enough to protonate the azetidine (

) but mild enough to minimize ring strain release if kept cold.
Protocol:
  • Dissolution: Dissolve crude mixture in EtOAc (10 mL/g). Cool to 0°C in an ice bath.

  • Acidification: Slowly add cold (0°C) 10% w/v Citric Acid solution. Monitor pH; aim for pH 4.0–5.0 .

    • Why? This ensures protonation of the amine (solubilizing it in water) while leaving neutral impurities in the organic layer.

  • Separation: Rapidly separate the layers. Keep the aqueous layer on ice.

    • Critical: Do not let the acidic aqueous phase sit for prolonged periods.

  • Wash: Wash the cold aqueous layer once with cold EtOAc to remove entrained neutrals.

  • Basification: Adjust the aqueous layer to pH 12 using cold 2M NaOH or saturated

    
    .
    
  • Extraction: Extract immediately with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.

AcidBaseLogic Crude Crude Mixture (Azetidine + Neutrals) Cooling Cool to 0°C Dissolve in EtOAc Crude->Cooling AcidAdd Add Cold Citric Acid (Target pH 4-5) Cooling->AcidAdd Partition Phase Separation AcidAdd->Partition OrgLayer Organic Layer (Contains Neutrals/Halides) Partition->OrgLayer Lipophilic Impurities AqLayer Aqueous Layer (Protonated Azetidine) Partition->AqLayer Product (Salt form) Waste Discard OrgLayer->Waste Basify Basify to pH 12 (Cold NaOH) AqLayer->Basify Keep Cold! Extract Extract with DCM Concentrate Basify->Extract

Figure 1: Logic flow for the "Cold-Buffer" extraction. Note the emphasis on temperature control to prevent ring degradation.

Module 2: Chromatographic Stationary Phase Selection

Objective: Prevent "streaking" and yield loss during Flash Chromatography.

The Issue: Silica gel is acidic (


). The basic azetidine nitrogen interacts strongly with surface silanols (

), leading to broad peaks (tailing) and potential decomposition.

Recommendation: Switch stationary phases or modify the mobile phase.

Stationary PhaseSuitabilityModification RequiredNotes
Standard Silica 🔴 High Risk1-2% Triethylamine (TEA) Pre-wash column with TEA/Hexane. TEA blocks acidic sites.[1]
Basic Alumina 🟢 Preferred NoneAlumina is amphoteric; Basic Alumina (

) prevents amine protonation.
Amine-Funct. Silica 🟢 ExcellentNoneExpensive but reusable. Ideal for sensitive amines.
Troubleshooting "Tailing" on Silica:

If you must use standard silica:

  • Mobile Phase: DCM / MeOH /

    
     (e.g., 90:9:1). The ammonia competes for silanol sites.[2]
    
  • Pre-treatment: Flush the column with mobile phase containing 1% TEA before loading your sample.

Module 3: Scavenging Electrophiles (The "Chemical Broom")

Objective: Removing trace 3-phenylpropyl bromide/tosylate without distillation.

If the acid-base workup (Module 1) was insufficient, or if the emulsion formed prevented clean separation, use a Solid-Supported Scavenger . This is superior to distillation for this substrate, as the boiling point of the phenylpropoxy derivative is likely high (


 @ high vac), risking thermal degradation.
Protocol: Thiol Resin Scavenging

Reagent: Polymer-supported Thiophenol or Cysteine (e.g., SiliaMetS® Thiol). Mechanism: The thiol acts as a "super-nucleophile," reacting with the unreacted alkyl halide to form a sulfide bound to the bead.

  • Calculate Loading: Assume 10-20 mol% unreacted alkyl halide based on NMR. Add 3 equivalents of Thiol resin relative to the impurity.

  • Incubation: Add resin to the crude mixture in THF or DMF.

  • Base: Add a catalytic amount of DIPEA (to deprotonate the thiol).

  • Agitate: Shake gently at room temperature for 4–12 hours.

  • Filtration: Filter off the resin. The filtrate contains your purified azetidine.

Scavenging Impurity Impurity: Alkyl Halide (R-X) Resin Scavenger Resin (PS-SH) Impurity->Resin + Base (DIPEA) Complex Resin-Impurity Complex (PS-S-R) Resin->Complex Nucleophilic Attack Product Pure Azetidine (In Solution) Complex->Product Filtration

Figure 2: Mechanism of solid-phase scavenging. The impurity becomes tethered to the solid support, allowing simple filtration.

Module 4: Salt Formation & Crystallization

Objective: Final polishing and stabilization of the oil into a solid.

Azetidine free bases are often oils that oxidize over time. Converting them to a salt improves stability and purity.

Recommended Salt: Oxalate

Oxalic acid often forms crystalline solids with secondary amines where HCl might yield hygroscopic gums.

  • Dissolve: Dissolve 1 eq of crude azetidine in a minimal amount of Ethanol or Acetone.

  • Add Acid: Add 1 eq of Anhydrous Oxalic Acid dissolved in the same solvent dropwise.

  • Precipitation: A white precipitate should form. If not, add diethyl ether until cloudy and cool to -20°C.

  • Recovery: Filter the solid.

    • Note: To recover the free base later, partition the salt between DCM and 1M NaOH.

Frequently Asked Questions (FAQ)

Q: Can I use Kugelrohr distillation to purify this? A: Proceed with extreme caution. While azetidines can be distilled, the high molecular weight of the 3-phenylpropoxy group requires high vacuum (<0.1 mmHg) and high heat. The risk of thermal ring opening (beta-elimination) is significant. Column chromatography or Scavenging (Module 3) is safer.

Q: My product has a new spot on TLC after acid wash. What is it? A: This is likely the ring-opened hydrolysis product (amino-alcohol). This confirms your acid wash was too strong, too hot, or too long. Switch to the Citric Acid protocol (Module 1) and ensure the temperature stays at 0°C.

Q: I used HCl in Dioxane to make the salt, but it turned into a brown goo. A: Azetidines are sensitive to high concentrations of strong acid, which can induce polymerization. Use a stoichiometric amount of acid (1.0 eq) in a dilute solution, or switch to a "softer" acid like Oxalic or Fumaric acid for crystallization.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Biotage. (2023).[3] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Padwa, A. (2012).[3] Preparation and Synthetic Applications of Azetidines.[3][4][5] Heterocycles.[1][3][4][6] Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Azetidines.[3][4][5][7]Link

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO).[8] University of Wisconsin-Madison. Link

Sources

Overcoming steric hindrance in 3-(3-Phenylpropoxy)azetidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-33P-COUPLING Status: Open Subject: Troubleshooting low yields/failed coupling with 3-(3-Phenylpropoxy)azetidine

Executive Summary

You are likely experiencing difficulties coupling 3-(3-Phenylpropoxy)azetidine due to a synergistic failure mode: conformational steric shielding combined with electronic deactivation .

Unlike simple pyrrolidines or piperidines, the azetidine ring is highly strained (~26 kcal/mol). To minimize transannular strain, the ring adopts a "puckered" conformation (butterfly angle ~30°). In 3-substituted azetidines, the bulky substituent (in your case, the 3-phenylpropoxy ether) preferentially occupies the pseudo-equatorial position. This conformation forces the nitrogen lone pair into a pseudo-axial orientation, sterically shielding it from electrophilic attack. Furthermore, the electronegative ether oxygen at C3 exerts an inductive electron-withdrawing effect (-I), reducing the Lewis basicity of the nitrogen.

This guide provides field-proven protocols to overcome these specific barriers in Buchwald-Hartwig, Amide Coupling, and SNAr reactions.

Part 1: Diagnostic & Decision Matrix

Before modifying your reaction, identify your specific failure mode using the logic flow below.

Troubleshooting_Flow Start Start: Reaction Failure Check_Type Identify Reaction Type Start->Check_Type Buchwald Pd-Catalyzed C-N (Buchwald) Check_Type->Buchwald Amide Amide Coupling Check_Type->Amide SNAr SNAr / Alkylation Check_Type->SNAr Issue_BW Issue: No Conv. or Cat. Death? Buchwald->Issue_BW Sol_BW Switch to RuPhos Pd G4 (See Protocol A) Issue_BW->Sol_BW Issue_Amide Issue: Low Yield/Epimerization? Amide->Issue_Amide Sol_Amide Use T3P or Acid Fluoride (See Protocol B) Issue_Amide->Sol_Amide Issue_SNAr Issue: Slow rate/Decomp? SNAr->Issue_SNAr Sol_SNAr Switch Leaving Group (F > Cl) or Solvent (DMSO) Issue_SNAr->Sol_SNAr

Figure 1: Decision matrix for diagnosing coupling failures based on reaction class.

Part 2: Frequently Asked Questions & Protocols

Module A: Buchwald-Hartwig Amination (C-N Bond Formation)[1][2][3][4]

User Question: I am using Pd2(dba)3 and BINAP with NaOtBu in Toluene, but I only see starting material. Why isn't this working?

Technical Insight: BINAP is a bidentate ligand that forms a rigid chiral pocket. While excellent for primary amines, it is often too sterically crowded for hindered secondary amines like 3-substituted azetidines. Additionally, the induction period required to activate Pd2(dba)3 can lead to catalyst aggregation before the catalytic cycle begins.

The Solution: RuPhos Pd G4 You need a bulky, electron-rich monodentate biaryl phosphine ligand. RuPhos is the "Gold Standard" for secondary amines because:

  • Steric Bulk: It promotes the difficult reductive elimination step.

  • Electron Richness: It facilitates oxidative addition into the aryl halide.

  • Pre-catalyst (G4): The 4th Generation Buchwald Palladacycle activates immediately at room temperature, preventing catalyst death.

Protocol A: RuPhos Pd G4 Coupling

Applicability: Coupling 3-(3-Phenylpropoxy)azetidine with Aryl Bromides/Chlorides.

ReagentEquivalentsRole
Aryl Halide1.0Electrophile
3-(3-Phenylpropoxy)azetidine 1.2Nucleophile (HCl salt requires extra base)
RuPhos Pd G4 0.02 - 0.05Catalyst (Source of Pd and Ligand)
RuPhos (Free Ligand) 0.02 - 0.05Stabilizer (Optional but recommended)
NaOtBu (or LiHMDS)2.5 - 3.0Strong Base (Soluble)
THF or 1,4-Dioxane[0.2 M]Solvent (Anhydrous)

Step-by-Step:

  • Inert Prep: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.

  • Solids: Add RuPhos Pd G4 (2-5 mol%), Aryl Halide (1.0 equiv), and NaOtBu (3.0 equiv).

    • Note: If using the azetidine HCl salt, ensure you use 3.0 equiv of base to neutralize the salt and act as the reagent.

  • Liquids: Add the Azetidine (1.2 equiv) as a solution in anhydrous THF.

  • Degas: Sparge the solvent with Argon for 5 minutes before adding to the vial (or freeze-pump-thaw).

  • Reaction: Seal the vial. Heat to 65°C - 80°C for 2-12 hours.

  • Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd, and concentrate.

Why this works: The RuPhos ligand creates a "pocket" that accommodates the specific puckered geometry of the azetidine while preventing


-hydride elimination (though less of a risk in 4-membered rings due to the strain of forming an exocyclic double bond, known as "anti-Bredt" constraint).
Module B: Amide Bond Formation

User Question: I'm trying to couple this azetidine to a carboxylic acid using EDC/HOBt, but the conversion is <20%. Is the ether oxygen interfering?

Technical Insight: Yes. The ether oxygen at C3 pulls electron density away from the nitrogen (Inductive effect), making it a poor nucleophile. EDC/HOBt activates the acid to an active ester, but this ester is not electrophilic enough to capture your deactivated azetidine before hydrolysis or rearrangement occurs.

The Solution: T3P (Propylphosphonic Anhydride) T3P acts as a powerful dehydrating agent that drives the reaction to completion without requiring the nucleophile to be highly reactive. Alternatively, converting the acid to an Acid Fluoride creates a hard electrophile that reacts rapidly with sterically hindered amines.

Protocol B: T3P Mediated Coupling
ReagentEquivalentsRole
Carboxylic Acid1.0Substrate
3-(3-Phenylpropoxy)azetidine 1.1 - 1.5Nucleophile
T3P (50% in EtOAc/DMF) 2.0 - 3.0Coupling Agent
DIPEA (Hünig's Base)4.0 - 5.0Base
EtOAc or DMF[0.1 M]Solvent

Step-by-Step:

  • Dissolve the Carboxylic Acid and Azetidine in EtOAc (or DMF if solubility is poor).

  • Cool the mixture to 0°C.

  • Add DIPEA (4.0 equiv). Stir for 5 mins.

  • Add T3P solution dropwise.

    • Critical: T3P requires a basic environment to function; ensure pH > 8.

  • Allow to warm to Room Temperature and stir for 12-24 hours.

  • Quench: Add water carefully. Wash organic layer with saturated NaHCO3 (removes T3P byproducts) and Brine.

Module C: SNAr (Nucleophilic Aromatic Substitution)[1][4]

User Question: I am trying to displace a chloride on a pyrimidine ring. The reaction is sluggish even at 100°C.

Technical Insight: In SNAr, the rate-determining step is the attack of the nucleophile. Your azetidine is sterically hindered. A chloride leaving group might be too slow.

The Solution: The "Fluoride Effect" Switch from an Aryl-Chloride to an Aryl-Fluoride . Fluorine is highly electronegative, which lowers the LUMO of the aromatic ring, significantly accelerating the initial nucleophilic attack (often 10-100x faster), even for hindered amines.

Protocol Adjustment:

  • Solvent: Use polar aprotic solvents like DMSO or NMP to strip the cation away from the nucleophile, making the azetidine "naked" and more reactive.

  • Base: Use DIPEA or Cs2CO3 .

  • Temp: 80°C - 120°C.

Part 3: Mechanistic Visualization

The following diagram illustrates the steric clash mechanism and why specific ligands/reagents are required.

Steric_Mechanism Azetidine 3-(3-Phenylpropoxy)azetidine (Puckered Ring) Conf_Eq Substituent prefers Equatorial Position Azetidine->Conf_Eq Minimizes Strain N_Axial Nitrogen Lone Pair forced Pseudo-Axial Conf_Eq->N_Axial Geometric Consequence Steric_Wall Steric Shielding (Blocks Standard Catalysts) N_Axial->Steric_Wall Result Success Successful Coupling Steric_Wall->Success BLOCKED RuPhos RuPhos Ligand (Large Cone Angle) RuPhos->Success Overcomes Shielding

Figure 2: Mechanistic pathway showing how ring puckering leads to N-lone pair shielding, requiring specialized ligands.

References

  • Buchwald-Hartwig Amination of Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • RuPhos Pd G4 Precatalyst Utility: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Efficient Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Amide Coupling with T3P: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Conformational Analysis of Azetidines: Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link][4]

Sources

Validation & Comparative

Structural Validation of 3-(3-Phenylpropoxy)azetidine: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-throughput environment of drug discovery, 3-(3-Phenylpropoxy)azetidine serves as a critical fragment, offering a constrained vector for exploring chemical space. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is often a bottleneck for routine batch validation.

This guide outlines a self-validating Infrared (IR) Spectroscopy protocol designed to function as a rapid "gatekeeper" method. By leveraging the unique vibrational signature of the strained azetidine ring coupled with the ether linkage, researchers can validate structural integrity in <2 minutes per sample, reserving expensive NMR time for final purity confirmation.

Theoretical Framework: The IR Fingerprint

To validate 3-(3-Phenylpropoxy)azetidine, we must deconstruct its structure into distinct vibrational "zones." The molecule consists of a strained four-membered nitrogen heterocycle (azetidine) linked via a propyl ether chain to a phenyl ring.

Structural Deconstruction & Predicted Band Assignment
Functional GroupMode of VibrationFrequency Region (cm⁻¹)Diagnostic Value
Azetidine Ring Ring Strain C-H Stretch2980 – 3050High. The ~25 kcal/mol ring strain shifts these C-H modes higher than typical aliphatics.
Amine (Salt) N-H⁺ Stretching (Broad)2400 – 3000Medium. Assuming HCl salt form, this appears as a broad "ammonium" band, often obscuring aliphatic C-H.
Phenyl Group Ar-C-H Stretch> 3000 (approx. 3030)High. Sharp, distinct shoulder above the aliphatic region.
Ether Linkage C-O-C Asymmetric Stretch1080 – 1150Critical. Confirms the connection between the azetidine and the phenyl-propyl chain.
Aromatic Ring C=C Ring Breathing1450 & 1600High. Classic doublet indicating the presence of the benzene ring.
Mono-substitution C-H Out-of-Plane Bend690 – 750High. Strong bands confirming the mono-substituted phenyl ring.

Scientist's Note: The azetidine ring "breathing" modes typically manifest in the fingerprint region (900–1000 cm⁻¹), but these are often complex to assign without computational backing. Focus on the C-O-C ether stretch and the Aromatic overtones for rapid pass/fail decisions.

Comparative Analysis: IR vs. Alternatives

Why use IR when NMR exists? The following table objectively compares the performance of IR against NMR and Mass Spectrometry (MS) specifically for the validation of small heterocyclic fragments like 3-(3-Phenylpropoxy)azetidine.

Performance Matrix
FeatureFT-IR (ATR) 1H NMR (400 MHz) LC-MS
Primary Utility Functional Group ID & FingerprintingAtom Connectivity & Purity %Molecular Weight & Formula
Sample Prep None (Solid State)Dissolution (Deuterated Solvent)Dilution + Buffer Selection
Time per Sample < 2 Minutes15–30 Minutes5–10 Minutes
Structural Specificity Medium (Ambiguous connectivity)High (Exact connectivity)Low (Isomers indistinguishable)
Cost per Scan NegligibleHigh (Solvents + Cryogens)Medium (Solvents + Columns)
Limit of Detection ~1% impurity (if distinct)~0.1% impurity<0.01% impurity
The "Gatekeeper" Strategy

Do not view these techniques as competitors. Instead, deploy them in a cascade:

  • LC-MS: Confirms mass (MW ~191.27 Da for free base).

  • FT-IR: Confirms identity (Is the ether intact? Is the ring open or closed?).

  • NMR: Confirms purity only if the first two pass.

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets.

Equipment Requirements
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 (sufficient for qualitative ID).

Step-by-Step Workflow
  • System Blanking:

    • Clean crystal with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

  • Sample Loading:

    • Place ~2–5 mg of 3-(3-Phenylpropoxy)azetidine (solid powder or oil) onto the center of the crystal.

    • Critical: If the sample is an oil, cover the crystal face completely. If solid, pile it over the "sweet spot" (active area).

  • Pressure Application:

    • Lower the pressure arm/anvil.

    • Torque Rule: Apply pressure until the "live" spectrum preview shows saturated bands, then back off slightly. Reasoning: Poor contact yields noisy baselines; over-pressure can damage softer ZnSe crystals, though Diamond is robust.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Apply automatic baseline correction.

  • Post-Run Cleaning:

    • Wipe with methanol immediately. Azetidines can be sticky; cross-contamination is a major risk.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for validating the compound. This ensures that expensive NMR resources are not wasted on degraded or incorrect samples.

ValidationWorkflow Start Crude Sample: 3-(3-Phenylpropoxy)azetidine VisualCheck Visual Inspection (Color/State) Start->VisualCheck IR_Acquisition ATR-FTIR Acquisition (4000-600 cm⁻¹) VisualCheck->IR_Acquisition Check_Ether Check 1080-1150 cm⁻¹ (Ether C-O Present?) IR_Acquisition->Check_Ether Check_Phenyl Check 690-750 cm⁻¹ (Mono-sub Phenyl?) Check_Ether->Check_Phenyl Strong Band Fail_Degradation FAIL: Possible Hydrolysis or Ring Opening Check_Ether->Fail_Degradation Absent/Shifted Check_Phenyl->Fail_Degradation Absent Pass_IR PASS: Structural Fingerprint Confirmed Check_Phenyl->Pass_IR Confirmed NMR_Stage Proceed to 1H NMR (Purity Check) Pass_IR->NMR_Stage

Figure 1: Logical decision tree for spectroscopic validation. Note that IR acts as the primary filter for functional group integrity before quantitative NMR analysis.

Data Interpretation & Troubleshooting

Scenario A: The "Missing" Ether Band
  • Observation: The band at ~1100 cm⁻¹ is weak or split.

  • Causality: This often indicates hydrolysis. The ether linkage may have cleaved, resulting in 3-hydroxyazetidine and 3-phenylpropanol.

  • Action: Check for a broad, intense O-H stretch at 3300 cm⁻¹ (stronger than the amine salt band). If present, discard sample.

Scenario B: Broad Ammonium Region (2400-3000 cm⁻¹)
  • Observation: A "messy" baseline in the high wavenumber region.

  • Causality: This is normal for the Hydrochloride (HCl) salt form. The N-H⁺ stretching vibrations are broad and coupled with overtones.

  • Action: Do not mistake this for wet sample. Look for the sharp aromatic C-H peaks "riding" on top of this broad absorption at >3000 cm⁻¹.

Scenario C: Carbonyl Contamination
  • Observation: A sharp peak appears at 1700–1750 cm⁻¹.

  • Causality: 3-(3-Phenylpropoxy)azetidine contains no carbonyls . This indicates residual starting material (e.g., an ester or amide precursor) or solvent (Ethyl Acetate).

  • Action: Recrystallize or dry the sample further.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR functional group frequencies).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53409284, 3-(3-phenylpropoxy)azetidine hydrochloride. Retrieved from [Link]

  • Couty, F., & Drouillat, B. (2012). The Chemistry of Azetidines. In Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative source on azetidine ring strain and stability).
  • Patsnap Eureka. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link] (Comparative analysis of spectroscopic techniques).

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

A Comparative Guide to the Pharmacokinetic Profiles of 3-(3-Phenylpropoxy)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] Its inherent ring strain and three-dimensional character can lead to improved metabolic stability, aqueous solubility, and target-binding affinity.[2][4] This guide provides an in-depth comparison of the pharmacokinetic profiles of a series of hypothetical 3-(3-Phenylpropoxy)azetidine derivatives, offering insights into how subtle structural modifications can significantly impact their absorption, distribution, metabolism, and excretion (ADME) properties.

The Critical Role of Early ADME Assessment

In the early stages of drug discovery, a thorough understanding of a compound's ADME profile is paramount.[5][6][7] Favorable pharmacokinetics are essential for ensuring that a drug can reach its target in sufficient concentrations and for an adequate duration to elicit a therapeutic effect.[5] Early in vitro ADME screening helps to identify and deprioritize compounds with liabilities such as poor absorption, rapid metabolism, or extensive plasma protein binding, thereby saving valuable time and resources.[8]

This guide will delve into the key in vitro assays used to characterize the pharmacokinetic properties of our hypothetical 3-(3-Phenylpropoxy)azetidine derivatives: AZD-001 , AZD-002 , and AZD-003 .

Experimental Design & Methodologies

To provide a comprehensive pharmacokinetic comparison, a suite of standard in vitro ADME assays were conducted. The rationale behind the selection of these assays is to build a holistic picture of how each compound is likely to behave in a biological system.

Permeability and Efflux Liability: The Caco-2 Assay

The Caco-2 permeability assay is a cornerstone for predicting the intestinal absorption of orally administered drugs.[9][10][11] This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the epithelial barrier of the small intestine.[11][12] By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side, we can estimate its absorptive potential. Furthermore, by reversing the direction of transport (basolateral to apical), we can assess the extent of active efflux, a mechanism by which cells can pump drugs back into the intestinal lumen, thereby reducing their bioavailability.[9]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[13]

  • Compound Application: The test compounds (AZD-001, AZD-002, and AZD-003) are dissolved in a suitable buffer and added to either the apical or basolateral chamber of the Transwell™ plate.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 1-2 hours.[10]

  • Sample Analysis: At the end of the incubation, samples are collected from both the donor and receiver chambers. The concentration of the test compound in each sample is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-B (absorptive) and B-A (efflux) directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B).

Metabolic Stability: Human Liver Microsomes Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the biotransformation of xenobiotics.[14][15] The metabolic stability of a compound is a measure of its susceptibility to metabolism.[16][17] Compounds that are rapidly metabolized tend to have a short half-life and poor oral bioavailability.[18] The human liver microsomes (HLM) assay is a widely used in vitro model to assess metabolic stability.[18]

Experimental Protocol: Metabolic Stability Assay

  • Incubation Mixture: The test compounds are incubated with pooled human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).

  • Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Inhibition of CYP enzymes can lead to significant drug-drug interactions (DDIs).[14][19] If one drug inhibits the metabolism of a co-administered drug, it can lead to elevated plasma concentrations of the second drug, potentially causing toxicity. Therefore, it is crucial to assess the inhibitory potential of new drug candidates against the major CYP isoforms.[20]

Experimental Protocol: CYP Inhibition Assay

  • Incubation: The test compounds are incubated with human liver microsomes and a specific probe substrate for each of the major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[15][21]

  • Inhibitor Concentrations: A range of concentrations of the test compound are used to determine the concentration that causes 50% inhibition (IC50).

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The IC50 value is calculated by plotting the percent inhibition against the logarithm of the test compound concentration.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound (free) fraction of a drug in the plasma is available to distribute into tissues and interact with its target.[5][22] Highly protein-bound drugs may have a lower apparent potency and a longer half-life.[23][24] The equilibrium dialysis method is considered the gold standard for determining the extent of plasma protein binding.[22][23]

Experimental Protocol: Plasma Protein Binding Assay (Equilibrium Dialysis)

  • Dialysis Setup: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.

  • Concentration Measurement: The concentration of the test compound is measured in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation of Unbound Fraction: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing the Pharmacokinetic Workflow

The following diagram illustrates the sequential and interconnected nature of the in vitro ADME assays performed to characterize the 3-(3-Phenylpropoxy)azetidine derivatives.

Pharmacokinetic_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_output Integrated PK Profile caco2 Caco-2 Permeability pk_profile Pharmacokinetic Profile & Candidate Selection caco2->pk_profile Papp, ER hlm Metabolic Stability (HLM) hlm->pk_profile t½, CLint cyp CYP450 Inhibition cyp->pk_profile IC50 ppb Plasma Protein Binding ppb->pk_profile fu

Caption: In vitro ADME screening workflow.

Comparative Pharmacokinetic Data

The following table summarizes the in vitro ADME data for the three hypothetical 3-(3-Phenylpropoxy)azetidine derivatives.

ParameterAZD-001AZD-002AZD-003Desirable Range
Caco-2 Permeability
Papp (A-B) (10⁻⁶ cm/s)15.28.52.1> 5 (High)
Efflux Ratio (ER)1.23.51.8< 2
Metabolic Stability (HLM)
t½ (min)1045> 120> 30
CLint (µL/min/mg)138.630.8< 11.5< 23
CYP450 Inhibition (IC50, µM)
CYP1A2> 50> 50> 50> 10
CYP2C925.148.2> 50> 10
CYP2C19> 50> 50> 50> 10
CYP2D68.915.435.7> 10
CYP3A412.328.945.1> 10
Plasma Protein Binding
Fraction Unbound (fu, %)25125Varies

Interpretation and Structure-Activity Relationships

The data presented above reveals significant differences in the pharmacokinetic profiles of the three derivatives, highlighting the profound impact of subtle structural changes.

  • AZD-001 exhibits high permeability, suggesting good potential for oral absorption. However, its very short metabolic half-life and high intrinsic clearance indicate that it is rapidly metabolized, which would likely lead to low in vivo exposure. Furthermore, it shows moderate inhibition of CYP2D6 and CYP3A4, raising concerns about potential drug-drug interactions.

  • AZD-002 shows moderate permeability but is subject to active efflux, as indicated by the efflux ratio greater than 2. This could limit its net absorption in vivo. Its metabolic stability is significantly improved compared to AZD-001, and it displays a cleaner CYP inhibition profile.

  • AZD-003 has low permeability, which would likely translate to poor oral absorption. However, it is metabolically very stable and shows no significant CYP inhibition. Its high plasma protein binding means that only a small fraction of the drug would be free to exert its pharmacological effect.

Logical Framework for Candidate Selection

The selection of a lead candidate for further development requires a balanced consideration of all ADME properties. The following diagram illustrates the decision-making process based on the obtained in vitro data.

Candidate_Selection cluster_azd001 AZD-001 cluster_azd002 AZD-002 cluster_azd003 AZD-003 start In Vitro ADME Data a1 High Permeability (+) start->a1 b1 Moderate Permeability (o) start->b1 c1 Low Permeability (-) start->c1 a2 Low Efflux (+) a1->a2 a3 Poor Metabolic Stability (-) a2->a3 a4 CYP Inhibition (-) a3->a4 a_decision Deprioritize a4->a_decision b2 High Efflux (-) b1->b2 b3 Good Metabolic Stability (+) b2->b3 b4 Low CYP Inhibition (+) b3->b4 b_decision Consider for Optimization b4->b_decision c2 Low Efflux (+) c1->c2 c3 Excellent Metabolic Stability (+) c2->c3 c4 No CYP Inhibition (+) c3->c4 c_decision Consider for Formulation or IV Administration c4->c_decision

Sources

A Comparative Crystallographic Guide to Azetidine Hydrochloride Salts for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer unique three-dimensional diversity that can lead to improved pharmacological properties, such as enhanced binding affinity and metabolic stability, when incorporated into drug candidates. The hydrochloride salt form of azetidine-containing compounds is frequently utilized to improve solubility and facilitate formulation.

For researchers and drug development professionals, a deep understanding of the three-dimensional structure of these salts at the atomic level is paramount. X-ray crystallography provides this definitive insight, revealing crucial information about conformation, intermolecular interactions, and crystal packing that directly influences a compound's physicochemical properties.

This guide presents a comparative analysis of the X-ray crystallographic data for azetidine hydrochloride and a substituted derivative, 3,3-dinitroazetidinium chloride. It further provides a comprehensive, field-proven protocol for obtaining and analyzing such data, empowering researchers to apply these principles to their own novel azetidine-based compounds.

Comparative Crystallographic Analysis: Azetidinium Chloride vs. 3,3-Dinitroazetidinium Chloride

A comparison of the crystal structures of the parent azetidinium chloride and the substituted 3,3-dinitroazetidinium chloride reveals the significant impact of substituents on the molecular geometry and crystal packing. While the full crystallographic data for the parent azetidine hydrochloride is not publicly available in detail, we can infer its general structural features and compare them to the well-documented structure of 3,3-dinitroazetidinium chloride[1].

ParameterAzetidinium Chloride (Predicted/General)3,3-Dinitroazetidinium Chloride[1]
Chemical Formula C₃H₈ClNC₃H₆N₃O₄⁺·Cl⁻
Formula Weight 93.56 g/mol 183.56 g/mol
Crystal System -Orthorhombic
Space Group -Pnma
a (Å) -6.6807 (17)
b (Å) -10.4409 (17)
c (Å) -9.9707 (19)
α, β, γ (°) -90, 90, 90
Volume (ų) -695.5 (2)
Z -4
Calculated Density (g/cm³) -1.755
Key Interactions N-H···Cl hydrogen bondsN-H···Cl and C-H···O hydrogen bonds
Azetidine Ring Conformation PuckeredVirtually planar

Analysis of Structural Differences:

The most striking difference lies in the conformation of the azetidine ring. In the parent azetidinium cation, the four-membered ring is expected to be puckered to alleviate ring strain. However, in 3,3-dinitroazetidinium chloride, the azetidine ring is virtually planar[1]. This planarity is likely enforced by the electronic and steric effects of the two nitro groups at the C3 position.

Furthermore, the hydrogen bonding network in 3,3-dinitroazetidinium chloride is more complex, involving not only N-H···Cl interactions but also C-H···O interactions with the nitro groups[1]. These additional interactions contribute to a more intricate and tightly packed crystal lattice. The presence of the bulky and electron-withdrawing nitro groups also significantly increases the formula weight and calculated density of the crystal.

These comparisons underscore the profound influence that substituents can have on the solid-state structure of azetidine hydrochloride salts. Such modifications can alter crystal packing, solubility, and ultimately, the bioavailability of a drug substance.

The Crystallographic Workflow: From Crystal to Structure

The determination of a crystal structure is a systematic process that can be broken down into several key stages. Understanding the causality behind each step is crucial for obtaining high-quality, reliable data.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation a Synthesis & Purification b Single Crystal Growth a->b Slow Crystallization c Crystal Mounting b->c Selection of High-Quality Crystal d X-ray Diffraction Experiment c->d Cryo-cooling e Data Reduction & Integration d->e Diffraction Pattern f Structure Solution (e.g., Direct Methods) e->f Structure Factors (|F|²) g Refinement (e.g., SHELXL) f->g Initial Atomic Model h Validation & CIF Generation g->h Final Structural Model

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Part 1: Synthesis and Single Crystal Growth

Objective: To obtain a single, well-ordered crystal suitable for diffraction.

Detailed Protocol:

  • Synthesis and Purification: Synthesize the azetidine hydrochloride salt of interest using established organic chemistry methods. The purity of the compound is critical; impurities can inhibit crystallization or lead to disordered structures. Purify the compound to >98% purity, as confirmed by techniques such as NMR and HPLC.

  • Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility. Supersaturation is the driving force for crystallization.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days to weeks. This is often achieved by covering the vial with a cap that has a small pinhole.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Causality: The goal of these methods is to allow molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to an amorphous solid or poorly ordered microcrystals, which are unsuitable for single-crystal X-ray diffraction.

Part 2: Data Collection

Objective: To measure the intensities of the diffracted X-ray beams.

Detailed Protocol:

  • Crystal Mounting: Under a microscope, select a single, clear crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).

  • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, resulting in a higher quality diffraction pattern.

  • X-ray Diffraction: Mount the goniometer head on the diffractometer. The instrument will then rotate the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a diffraction pattern.

Causality: The diffraction pattern is a direct consequence of the interaction of X-rays with the periodic arrangement of electrons in the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ)[2][3][4][5][6]. This law relates the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of diffraction (θ).

Part 3: Structure Solution and Refinement

Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

Detailed Protocol:

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection. These intensities are then scaled and merged to create a single file of unique reflections.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. The International Tables for Crystallography are the definitive reference for the 230 possible space groups[7][8][9][10].

  • Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted beams, we lose the phase information. For small molecules like azetidine salts, direct methods are typically used to computationally estimate the initial phases. This allows for the calculation of an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, typically with software like SHELXL[11][12]. The refinement process iteratively adjusts the atomic positions, and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy. This includes checking bond lengths and angles against expected values and examining the residual electron density map for any unmodeled features. The final validated structure is typically deposited in a crystallographic database and a Crystallographic Information File (CIF) is generated.

Causality: The refinement process is guided by the principle of minimizing the difference between the experimentally measured structure factor amplitudes and those calculated from the atomic model. The structure factor is a mathematical expression that describes the contribution of all atoms in the unit cell to a given reflection.

The Significance of Crystallographic Data in Drug Development

The detailed structural information obtained from X-ray crystallography is invaluable in drug development for several reasons:

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise 3D conformation of a molecule, researchers can better understand how it interacts with its biological target.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities, stabilities, and bioavailabilities. X-ray crystallography is the gold standard for identifying and characterizing polymorphs.

  • Intellectual Property: A well-defined crystal structure can be a key component of a patent application, providing strong intellectual property protection.

  • Formulation Development: Knowledge of the crystal packing and intermolecular interactions can aid in the design of stable and effective drug formulations.

References

  • International Union of Crystallography. (n.d.). International Tables for Crystallography. Retrieved from [Link]

  • Hahn, T. (Ed.). (2005). International tables for crystallography, volume A: Space-group symmetry. Springer Science & Business Media.
  • Libretexts. (2023, August 29). Bragg's Law. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 29). Bragg's law. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • The Editors of Encyclopaedia Britannica. (2025, March 4). Bragg law. In Encyclopædia Britannica. Retrieved from [Link]

  • DoITPoMS. (n.d.). Bragg's law. University of Cambridge. Retrieved from [Link]

  • BYJU'S. (2021, March 20). Bragg's Law. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). International Tables for Crystallography. Retrieved from [Link]

  • Gao, H., Ye, C., & Jean'ne, M. S. (2011). 3,3-Dinitroazetidinium chloride. Acta Crystallographica Section E: Structure Reports Online, 68(1), o3376. [Link]

  • Radaelli, P. G. (2011).
  • Mayo Clinic. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Fiveable. (2025, September 15). Data collection and reduction | Crystallography Class Notes. Retrieved from [Link]

  • Authier, A. (Ed.). (2003). International Tables for Crystallography, Volume D: Physical Properties of Crystals. Springer Science & Business Media.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 3-(3-Phenylpropoxy)azetidine Hydrochloride

[1][2][3]

Executive Safety Directive

3-(3-Phenylpropoxy)azetidine hydrochloride is a functionalized azetidine salt commonly used as a pharmaceutical intermediate.[1][2][3] While specific toxicological data for this exact analog may be limited, its structural class (azetidines) and hydrochloride salt form dictate that it be handled as a Hazardous Chemical Waste .[2][3]

Immediate Action Required:

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT dispose of in regular trash.[2][3]

  • Segregate from strong oxidizing agents.[2][3][4]

  • Treat as: Irritant (Skin/Eye) and Potential Bioactive Agent.[2][3]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in determining the correct waste stream.[2][3]

PropertyDescription
Chemical Name This compound
Molecular Formula C₁₂H₁₇NO[1][2][3] · HCl
Physical State Solid (Crystalline powder)
Solubility Soluble in water, DMSO, Methanol
Acidity (pH) Acidic in aqueous solution (due to HCl salt)
Primary Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2][3] Potential H302 (Acute Toxicity, Oral).[2][3]
Risk Assessment Logic

Azetidines are strained four-membered nitrogen heterocycles.[1][2][3] While the hydrochloride salt stabilizes the amine, making it less volatile and less prone to ring-opening polymerization than the free base, it remains a reactive intermediate.[1][2][3]

  • Corrosivity/Irritation: The hydrolysis of the HCl salt can lower local pH, causing irritation to mucous membranes.[3]

  • Bioactivity: As a scaffold in drug discovery (often targeting CNS or GPCR pathways), unknown biological potency should be assumed.[2][3]

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal procedure, equip personnel according to the following matrix to ensure a self-validating safety barrier.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator (Solid); Fume Hood (Liquid)Prevents inhalation of fine particulates or acidic aerosols.[1][2][3]
Hand Protection Nitrile Gloves (Min.[2][3] thickness 0.11 mm)Provides barrier against organic salt penetration.[2][3] Double glove if handling solutions >100mM.[2][3]
Eye Protection Chemical Safety GogglesPrevents corneal damage from acidic dust or splashes.[2][3]
Body Protection Lab Coat (Cotton/Poly blend) + Closed-toe shoesStandard barrier against accidental spills.[2][3]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-life chemicals or excess dry reagents.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2][3]

  • Transfer:

    • Work inside a chemical fume hood to contain dust.[2][3]

    • Use a chemically inert spatula to transfer the solid into the waste container.[2][3]

    • Critical: Do not fill the container >90% full.[2][3]

  • Labeling:

    • Affix a hazardous waste tag immediately.[2][3]

    • Chemical Name: "this compound"[1][2][3][5]

    • Constituents: 100%

    • Hazard Checkbox: [x] Irritant [x] Toxic[2][3]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)

Use this protocol for HPLC waste, mother liquors, or reaction byproducts.[1][2][3]

  • Segregation: Ensure the solution does not contain strong oxidizers (e.g., permanganates, peroxides) which could react with the azetidine amine moiety.[2][3]

  • Solvent Compatibility:

    • Aqueous Solutions: If dissolved in water/buffer, collect in "Aqueous Waste" carboys only if the facility permits trace organics in that stream.[3] Otherwise, bulk with organic solvents.[2][3]

    • Organic Solutions: Collect in "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on the co-solvent).[2][3]

  • pH Check:

    • If the solution is highly acidic (pH < 2) due to excess HCl, neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 5–9 before adding to the main waste carboy to prevent gas generation or container degradation.[2][3]
      
  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 9%, Azetidine derivative 1%").

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical decision tree for disposing of this compound, ensuring compliance with RCRA and laboratory safety standards.

DisposalWorkflowcluster_legendLegendStartWaste Generation:3-(3-Phenylpropoxy)azetidine HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidPathContainer: HDPE Wide MouthLabel: Solid Organic WasteSolid->SolidPathSolventCheckCheck Solvent TypeLiquid->SolventCheckOrgWasteDisposal: Organic Waste Stream(Incineration)SolidPath->OrgWasteOrgSolventOrganic Solvent(MeOH, DMSO, DCM)SolventCheck->OrgSolventAqSolventAqueous SolutionSolventCheck->AqSolventOrgSolvent->OrgWasteNeutralizepH CheckNeutralize if pH < 2AqSolvent->NeutralizeAqWasteDisposal: Aqueous Hazardous Waste(Do NOT Drain Pour)Neutralize->AqWastekey1Decision Pointkey2Action Stepkey3Final Disposal

Caption: Operational decision tree for segregating and packaging azetidine hydrochloride waste streams.

Emergency Procedures

In the event of an accidental release, follow these immediate containment steps:

Spill Response (Solid)
  • Evacuate the immediate area if dust is airborne.[2][3][4][6]

  • Don PPE: Goggles, N95 mask, Nitrile gloves, Lab coat.[2][3]

  • Contain: Cover the spill with damp paper towels to prevent dust dispersion.[2][3]

  • Clean: Sweep up the damp material carefully.[2][3] Place in a sealable bag.

  • Decontaminate: Wash the surface with a mild soap solution.[2][3]

Spill Response (Liquid)
  • Absorb: Use vermiculite or a commercial spill pillow.[2][3]

  • Neutralize: If the spill is acidic, sprinkle sodium bicarbonate until bubbling ceases.[2][3]

  • Collect: Scoop absorbed material into a hazardous waste pail.

Regulatory Compliance (US Focus)

  • RCRA Classification: This compound is not explicitly listed as a P- or U-listed waste by name.[1][2][3] However, due to its chemical nature, it defaults to Characteristic Hazardous Waste if it exhibits toxicity or corrosivity, or is processed as Non-Regulated Chemical Waste that must still be incinerated by a licensed contractor.[2][3]

  • EPA Waste Code: Likely D002 (Corrosive) if pH < 2 in solution, or simply a generic organic waste stream code used by your waste vendor (e.g., Lab Pack).[2][3]

References

  • PubChem. (n.d.).[2][3] this compound.[1][2][3][5] National Library of Medicine.[2][3] Retrieved February 14, 2026, from [Link]

  • US Environmental Protection Agency (EPA). (2025). Hazardous Waste Listings and Characteristics. Retrieved February 14, 2026, from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenylpropoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Phenylpropoxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.